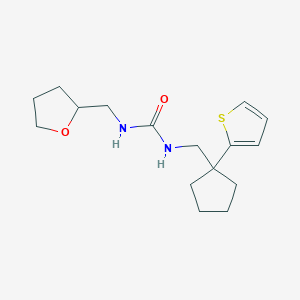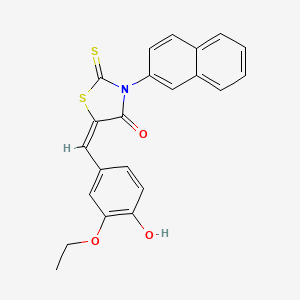
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H17NO3S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives, closely related to the compound , have shown significant antimicrobial properties. For instance, one derivative demonstrated high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) of 8-16µM. These compounds also showed activity against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus ((Krát ký, Vinšová, & Stolaříková, 2017)).
Anti-Parkinson's Activity
- A study synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, closely related to the compound , revealed their potential in anti-Parkinson's activity. Some compounds exhibited potent free radical scavenging activity and showed significant activity in a 6-OHDA lesioned rat model of Parkinson's disease ((Gomathy, Antony, Elango, Singh, & Gowramma, 2012)).
Antibacterial Activity of Derivatives
- Derivatives of 2-thioxothiazolidin-4-one have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds showed good to moderate activity, comparable to standard drugs like Ampicillin ((PansareDattatraya & Devan, 2015)).
Cytotoxicity Study
- Research on 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives showed that some compounds were potent against various cancer cell lines, suggesting their potential in cancer treatment ((Choodamani et al., 2021)).
Antimicrobial, Anticancer Evaluation and QSAR Studies
- A series of 4-thiazolidinone derivatives were synthesized and evaluated for antimicrobial and anticancer potentials. Some derivatives were found to be effective antimicrobial agents and active anticancer agents ((Deep et al., 2016)).
Anticancer Evaluation
- Another study focused on the synthesis of various derivatives, including reactions with nucleophiles for anticancer evaluation. Some newly synthesized compounds showed potential as anticancer agents ((Gouhar & Raafat, 2015)).
Computational and Pharmacological Evaluation for Toxicity and Antioxidant Actions
- Computational and pharmacological studies of novel derivatives revealed their potential in toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions ((Faheem, 2018)).
Eigenschaften
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S2/c1-2-26-19-11-14(7-10-18(19)24)12-20-21(25)23(22(27)28-20)17-9-8-15-5-3-4-6-16(15)13-17/h3-13,24H,2H2,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWEUHTBOGSTD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

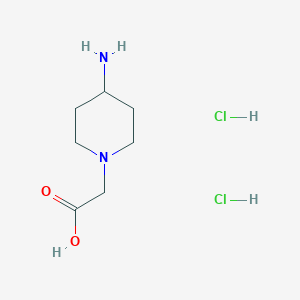
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
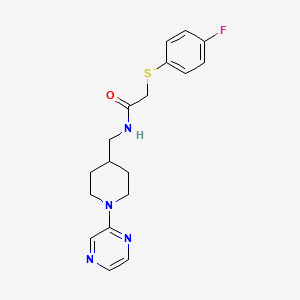
![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
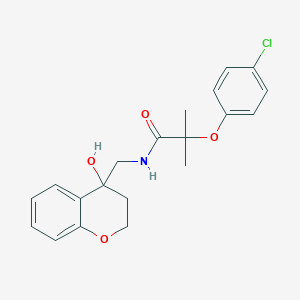
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2444679.png)

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/no-structure.png)


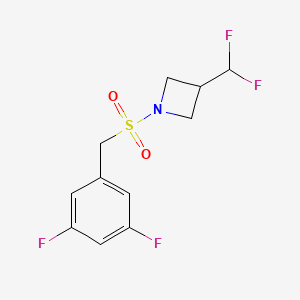
![1-[1-amino-5-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl]-1-ethanone](/img/structure/B2444690.png)
